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Compound of Interest

Compound Name: Diethyl(vinyl)phosphine

Cat. No.: B088782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of

diethyl(vinyl)phosphine-metal complexes. Due to a scarcity of published experimental data

specifically for diethyl(vinyl)phosphine complexes, this document focuses on the anticipated

properties of this ligand based on established principles in phosphine chemistry. These

expected characteristics are compared against well-documented alternative phosphine ligands,

namely triethylphosphine and triphenylphosphine, to offer a valuable reference for researchers.

Introduction to Phosphine Ligands in Metal
Complexes
Phosphine ligands (PR₃) are integral to coordination chemistry and catalysis, valued for their

tunable steric and electronic properties. These ligands are neutral, two-electron donors that

form stable complexes with a wide range of transition metals. The nature of the R groups on

the phosphorus atom significantly influences the properties of the resulting metal complex,

affecting its stability, reactivity, and catalytic efficacy. Key characteristics of phosphine ligands

include their σ-donating and π-accepting abilities, as well as their steric bulk, often quantified

by the Tolman cone angle.
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Characterization of Diethyl(vinyl)phosphine:
Expected Properties
Diethyl(vinyl)phosphine [(CH₃CH₂)₂P(CH=CH₂)] is an organophosphine ligand that combines

the features of both alkyl and vinyl substituents. While specific experimental data for its metal

complexes are not widely available in the literature, its electronic and steric properties can be

inferred.

Electronic Effects: The vinyl group is generally considered to be more electron-withdrawing

than alkyl groups due to the sp² hybridization of the vinyl carbons. This would suggest that

diethyl(vinyl)phosphine is a weaker σ-donor compared to triethylphosphine. However, the

presence of the π-system in the vinyl group allows for π-backbonding from the metal center

to the ligand. This π-acceptor character is a key feature of vinylphosphines.

Steric Effects: The steric bulk of diethyl(vinyl)phosphine is expected to be intermediate

between smaller alkylphosphines and bulkier arylphosphines. The planar nature of the vinyl

group may result in a less symmetric steric profile compared to a trialkylphosphine.

Coordination and Reactivity: The vinyl group introduces a potential site for secondary

interactions with the metal center or for participation in catalytic reactions. The reactivity of

the C=C double bond could be influenced by coordination to the metal, potentially leading to

interesting catalytic transformations.

Comparison with Alternative Phosphine Ligands
A meaningful way to understand the potential of diethyl(vinyl)phosphine is to compare it with

commonly used phosphine ligands like triethylphosphine (a simple alkylphosphine) and

triphenylphosphine (an arylphosphine).

Table 1: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands
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Ligand Formula
Tolman Cone
Angle (°)

Electronic
Parameter
(ν(CO) in
cm⁻¹)¹

Key Features

Diethyl(vinyl)pho

sphine

(Expected)

(CH₃CH₂)₂P(CH

=CH₂)

Estimated ~135-

145
Not Available

Combines alkyl

and vinyl

properties;

potential π-

acceptor.

Triethylphosphin

e
P(CH₂CH₃)₃ 132 2061.7

Strong σ-donor;

moderate steric

bulk.

Triphenylphosphi

ne
P(C₆H₅)₃ 145 2068.9

Weaker σ-donor

than

alkylphosphines;

significant π-

acceptor; bulkier.

¹Tolman electronic parameter measured from the A₁ carbonyl stretching frequency of Ni(CO)₃L

complexes. A lower frequency indicates a stronger net electron-donating character of the

phosphine ligand.

Table 2: Comparative Spectroscopic Data for Metal Complexes with Alternative Phosphine

Ligands

Complex
³¹P NMR Chemical Shift (δ,
ppm)

Key IR Bands (cm⁻¹)

cis-[PtCl₂(PEt₃)₂] ~13-16 Pt-Cl stretches (~280-310)

trans-[PtCl₂(PEt₃)₂] ~9-12 Pt-Cl stretch (~340)

[RhCl(PPh₃)₃] (Wilkinson's

Catalyst)

~30-32 (doublet, coupling to

¹⁰³Rh)
Phenyl group vibrations

[Pd(PPh₃)₄] ~18-20 Phenyl group vibrations
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Note: The ³¹P NMR chemical shifts are highly dependent on the metal center, its oxidation

state, and the other ligands in the coordination sphere. The values presented are typical

ranges.

Experimental Protocols
The synthesis and characterization of diethyl(vinyl)phosphine-metal complexes would

generally follow established procedures for other phosphine-metal complexes.

1. Synthesis of a Generic Diethyl(vinyl)phosphine-Metal Complex

Materials: A suitable metal precursor (e.g., PdCl₂(CH₃CN)₂, PtCl₂, RhCl₃·3H₂O),

diethyl(vinyl)phosphine, and an appropriate solvent (e.g., dichloromethane, toluene, or

ethanol).

Procedure:

Dissolve the metal precursor in the chosen solvent under an inert atmosphere (e.g.,

nitrogen or argon).

Add the desired stoichiometric amount of diethyl(vinyl)phosphine to the solution. The

ligand is typically added dropwise as a solution.

Stir the reaction mixture at room temperature or with gentle heating for a specified period

(e.g., 1-24 hours).

Monitor the reaction progress using a suitable technique such as thin-layer

chromatography or ³¹P NMR spectroscopy.

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of

the solvent under reduced pressure.

The crude product can be purified by recrystallization from an appropriate solvent system.

2. Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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³¹P NMR: This is the most informative technique for characterizing phosphine complexes.

The chemical shift provides information about the coordination environment of the

phosphorus atom. Coupling to other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can confirm

coordination and provide structural information.

¹H and ¹³C NMR: These spectra confirm the presence of the diethyl and vinyl groups and

can show changes in chemical shifts upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational

modes of the ligands and for observing changes upon coordination. The C=C stretching

frequency of the vinyl group would be of particular interest. In metal carbonyl complexes, the

C-O stretching frequency is a sensitive probe of the electronic properties of the phosphine

ligand.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural

information, including bond lengths, bond angles, and the overall geometry of the complex.

This technique is crucial for determining the precise coordination mode of the

diethyl(vinyl)phosphine ligand.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of

the complex and to aid in its identification.
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General Coordination of a Phosphine Ligand

Metal Center

Phosphorus

σ-donation π-backbonding

R R R
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Experimental Workflow for Characterization

Synthesis

Characterization
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Ligand Properties and Catalytic Activity

Ligand Properties

Steric Effects (Cone Angle) Electronic Effects (σ-donor, π-acceptor)

Catalyst Performance
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To cite this document: BenchChem. [A Comparative Guide to Diethyl(vinyl)phosphine-Metal
Complexes: Characterization and Performance]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b088782#characterization-of-diethyl-
vinyl-phosphine-metal-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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